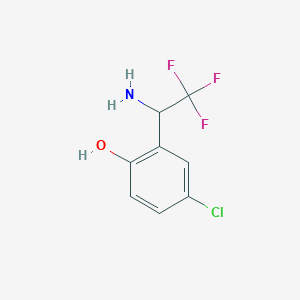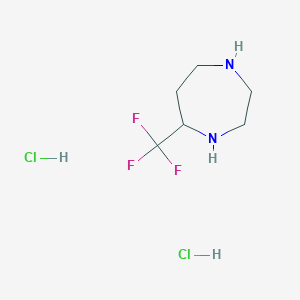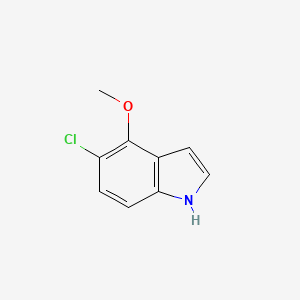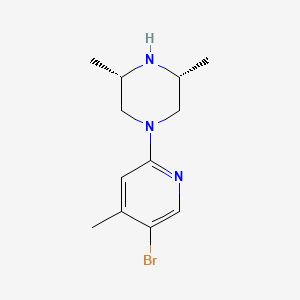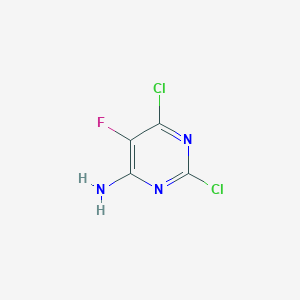![molecular formula C9H9BO2 B15051550 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a vinyl group attached to a benzo[c][1,2]oxaborol ring system, which imparts distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol with vinyl-containing reagents under controlled conditions. One common method involves the use of vinyl sulfonyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated benzo[c][1,2]oxaborol derivatives.
Substitution: Various substituted benzo[c][1,2]oxaborol compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Industry: Utilized in the development of advanced materials, including hydrogels for medical applications.
Mecanismo De Acción
The mechanism of action of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby modulating the levels of cyclic AMP (cAMP) within cells . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparación Con Compuestos Similares
Crisaborole: Another benzo[c][1,2]oxaborol derivative used as a topical treatment for skin conditions.
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol: Used in the development of hydrogels for medical applications.
Uniqueness: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and therapeutic applications.
Propiedades
Fórmula molecular |
C9H9BO2 |
|---|---|
Peso molecular |
159.98 g/mol |
Nombre IUPAC |
6-ethenyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H9BO2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h2-5,11H,1,6H2 |
Clave InChI |
QTAQWOPUMRETST-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
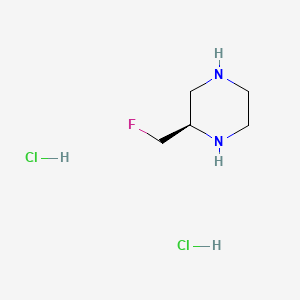
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
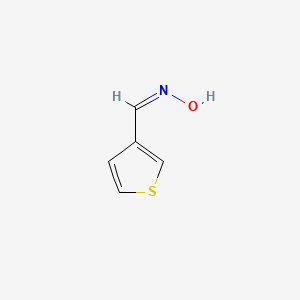
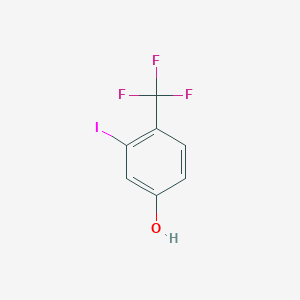
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
